molecular formula C11H21NO4 B610239 Propargyl-PEG4-amine CAS No. 1013921-36-2

Propargyl-PEG4-amine

Cat. No. B610239
Key on ui cas rn: 1013921-36-2
M. Wt: 231.29
InChI Key: QDLPAHLHHBCWOW-UHFFFAOYSA-N
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Patent
US09181224B2

Procedure details

1-azido-3,6,9,12-tetraoxapentadec-14-yne 6 (2.45 g, 9.53 mmol, 1 equiv.), triphenylphosphine (3.00 g, 11.4 mmol, 1.2 equiv.), and water (172 mL, 9.53 mmol, 1.0 equiv.) were dissolved in THF (30 mL) and stirred for 12 h when TLC (95:5 CH2Cl2/CH3OH) indicated completion. Reaction was concentrated and chromatographed (100% CH2Cl2 to 80:20:1 CH2Cl2/MeOH/Et3N) to yield 7 as a clear oil (1.88 g, 85% yield). IR (thin film, NaCl) 3372 (br), 3251 (s), 2868 (s), 2112 (w), 1652 (m), 1596 (m), 1459 (m), 1350 (m), 1301 (m), 1249 (m), 1100 (s), 946 (m), 681 (m) cm−1. 1H-NMR (500 MHz, CDCl3) δ 4.16 (m, 2H), 3.66-3.57 (m, 12H), 3.49 (t, 2H, J=5.3 Hz), 2.85 (t, 2H, J=5.0 Hz), 2.56 (bs, 2H), 2.41 (m, 1H). 13C NMR (125 MHz, CDCl3) δ 79.52, 74.63, 73.06, 70.45, 70.41, 70.24, 70.11, 68.96, 58.26, 41.50. HRMS (ES+) calc'd for C11H21NO4 (M+H) m/z 232.154335. Found 232.15402.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
172 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
CH2Cl2 CH3OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][C:17]#[CH:18])=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O.C(Cl)Cl.CO>C1COCC1>[CH2:4]([NH2:1])[CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][C:17]#[CH:18] |f:3.4|

Inputs

Step One
Name
Quantity
2.45 g
Type
reactant
Smiles
N(=[N+]=[N-])CCOCCOCCOCCOCC#C
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
172 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
CH2Cl2 CH3OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (100% CH2Cl2 to 80:20:1 CH2Cl2/MeOH/Et3N)

Outcomes

Product
Name
Type
product
Smiles
C(COCCOCCOCCOCC#C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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